molecular formula C12H20FNO4 B2800777 rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans CAS No. 2416219-39-9

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans

Cat. No.: B2800777
CAS No.: 2416219-39-9
M. Wt: 261.293
InChI Key: MSTQOXJWWVFRMI-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorine atom attached to a piperidine ring, and tert-butyl and methyl ester groups

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions, often starting from amino acids or other nitrogen-containing precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions, using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Esterification: The tert-butyl and methyl ester groups are introduced through esterification reactions, typically using tert-butyl alcohol and methanol in the presence of acid catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate, trans can be compared with other similar compounds, such as:

    1-O-tert-butyl 2-O-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate: This compound lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    1-O-tert-butyl 2-O-methyl (2S,5R)-5-chloropiperidine-1,2-dicarboxylate: The presence of a chlorine atom instead of fluorine alters the compound’s electronic properties and interaction with molecular targets.

The uniqueness of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5R)-5-fluoropiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTQOXJWWVFRMI-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.